

Application Note: Spectrophotometric Assay for Glutamate Dehydrogenase Activity using Deamino-NADPH

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Compound of Interest		
Compound Name:	Deamino-NADPH	
Cat. No.:	B12393829	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α -ketoglutarate, using either NAD+ or NADP+ as a cofactor.[1][2] This reaction serves as a critical link between carbon and nitrogen metabolism.[3] The activity of GDH is subject to complex allosteric regulation by various metabolites, including activation by ADP and inhibition by GTP, making it a target of interest in metabolic research and drug discovery.[4][5] Measuring GDH activity is essential for understanding its function in health and disease, as elevated serum levels can be indicative of liver damage involving hepatocyte necrosis.

Principle of the Assay

This protocol describes a continuous spectrophotometric assay for determining GDH activity. The assay measures the rate of the oxidative deamination of L-glutamate to α-ketoglutarate. This reaction is coupled to the reduction of **deamino-NADPH** (3-acetylpyridine adenine dinucleotide phosphate, 3-APAD+), a synthetic analog of NADP+. The reduced form, 3-APADPH, has a distinct absorbance maximum at 363 nm. The rate of increase in absorbance at 363 nm is directly proportional to the GDH activity in the sample. The use of an analog like 3-



APAD⁺ can be advantageous in certain experimental contexts, such as dissecting the kinetic properties of the enzyme or avoiding interference from other cellular components.

The enzymatic reaction is as follows:

L-Glutamate + 3-APAD+ + H_2O --Glutamate Dehydrogenase--> α -Ketoglutarate + 3-APADPH + NH_4^+ + H^+

Experimental Protocol Materials and Reagents

- Bovine Liver Glutamate Dehydrogenase (GDH), e.g., Sigma-Aldrich Cat# G2626 or Roche Cat# 10127738001
- L-Glutamic acid monosodium salt (Sigma-Aldrich, Cat# G1626)
- 3-Acetylpyridine adenine dinucleotide phosphate, oxidized form (3-APAD+)
- Tris-HCl (Sigma-Aldrich, Cat# T5941)
- EDTA (Sigma-Aldrich, Cat# E9884)
- ADP (Adenosine 5'-diphosphate sodium salt) (Sigma-Aldrich, Cat# A2754) Optional activator
- GTP (Guanosine 5'-triphosphate sodium salt) (Sigma-Aldrich, Cat# G8877) Optional inhibitor
- Ultrapure water
- UV/Vis Spectrophotometer capable of reading at 363 nm
- · Quartz cuvettes (1 cm path length)
- · Calibrated micropipettes and tips

Reagent Preparation



- Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 8.0):
 - Dissolve 12.11 g of Tris base and 0.372 g of EDTA (disodium salt, dihydrate) in ~900 mL of ultrapure water.
 - Adjust the pH to 8.0 at 25°C using concentrated HCl.
 - Bring the final volume to 1 L with ultrapure water.
 - Store at 4°C.
- L-Glutamate Stock Solution (200 mM):
 - Dissolve 0.37 g of L-glutamic acid monosodium salt in 10 mL of Assay Buffer.
 - Store in aliquots at -20°C.
- 3-APAD+ Stock Solution (10 mM):
 - Prepare a 10 mM stock solution of 3-APAD+ in Assay Buffer.
 - Note: Protect from light and store in aliquots at -20°C.
- GDH Enzyme Stock Solution:
 - Prepare a 1 mg/mL stock solution of GDH in Assay Buffer.
 - Store on ice for immediate use or in aliquots at -20°C for long-term storage. Further dilute
 in Assay Buffer to achieve a working concentration that gives a linear rate of absorbance
 change (e.g., 0.05-0.2 U/mL).

Assay Procedure

- Set the spectrophotometer to 363 nm and equilibrate to 25°C.
- Prepare the reaction mixture in a 1 cm path length quartz cuvette. Add the reagents in the following order:



Reagent	Volume (µL)	Final Concentration
Assay Buffer (pH 8.0)	820	-
L-Glutamate (200 mM)	50	10 mM
3-APAD+ (10 mM)	30	0.3 mM

- Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for
 5 minutes to allow for temperature equilibration and to record a baseline reading.
- Initiate the reaction by adding 100 μ L of the diluted GDH enzyme solution to the cuvette. The final volume is 1 mL.
- Immediately mix by inversion and start recording the absorbance at 363 nm every 15 seconds for a total of 5 minutes.
- Ensure the rate of absorbance increase is linear for at least 2-3 minutes. If the rate is too fast or too slow, adjust the enzyme concentration accordingly.
- For inhibitor/activator screening, the respective compounds can be pre-incubated with the enzyme in the reaction mixture before the addition of the final substrate to initiate the reaction.

Data Analysis and Presentation Calculation of Enzyme Activity

The activity of Glutamate Dehydrogenase is calculated using the Beer-Lambert law:

Activity (μ mol/min/mL) = (ΔA_{363} /min) / ($\epsilon \times L$) × 1000 × Df

Where:

- ΔA₃₆₃/min: The linear rate of change in absorbance at 363 nm per minute.
- ε (Molar Extinction Coefficient): 9.1 mM⁻¹cm⁻¹ (9100 M⁻¹cm⁻¹) for reduced 3-APADPH at 363 nm.



- L (Path Length): 1 cm.
- 1000: Conversion factor from Molar to µMolar concentration.
- Df: Dilution factor of the enzyme in the final reaction volume.

Unit Definition: One unit (U) of Glutamate Dehydrogenase is defined as the amount of enzyme that catalyzes the formation of 1.0 μ mole of 3-APADPH per minute under the specified conditions.

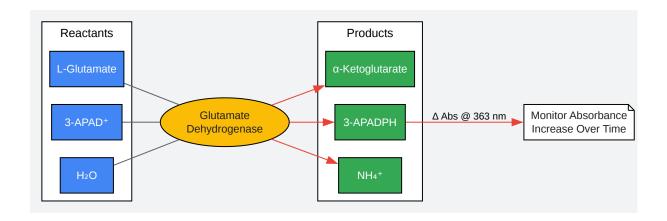
Representative Quantitative Data

The following table summarizes typical kinetic constants for bovine liver GDH using its natural coenzyme, NADP⁺. Kinetic parameters may differ when using the analog 3-APAD⁺.

Parameter	Substrate	Value	Source
Km	L-Glutamate	1.8 mM	
Km	NADP+	47 μΜ	_
Km	α-Ketoglutarate	0.7 mM	_
Km	NADPH	26 μΜ	
pH Optimum	Oxidative Deamination	~8.0	_

Visualizations Enzymatic Reaction Pathway





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Caption: Reaction catalyzed by Glutamate Dehydrogenase.

Experimental Workflow Diagram

Caption: Workflow for the GDH **deamino-NADPH** assay.

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